Isopropyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
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Overview
Description
Isopropyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate is a synthetic organic compound known for its diverse applications in medicinal chemistry and industrial processes. This compound is characterized by its complex structure, which includes a thiazole ring, a cyano group, and an isobutoxyphenyl moiety. It is often studied for its potential therapeutic properties and its role as an intermediate in various chemical syntheses.
Mechanism of Action
Target of Action
Febuxostat Isopropyl Ester primarily targets xanthine oxidase (XO) . XO is an enzyme responsible for the conversion of hypoxanthine to xanthine and then to uric acid . By inhibiting XO, Febuxostat Isopropyl Ester reduces the production of uric acid .
Mode of Action
Febuxostat Isopropyl Ester is a non-purine-selective inhibitor of XO . It works by non-competitively blocking the molybdenum pterin center, which is the active site of XO . This inhibition results in a decrease in the synthesis of uric acid .
Biochemical Pathways
The primary biochemical pathway affected by Febuxostat Isopropyl Ester is the purine degradation pathway . By inhibiting XO, it prevents the conversion of hypoxanthine to xanthine and xanthine to uric acid, thereby reducing serum uric acid levels . Additionally, it has been shown to suppress lipopolysaccharide-induced MCP-1 production via MAPK phosphatase-1-mediated inactivation of JNK in macrophages .
Pharmacokinetics
Febuxostat Isopropyl Ester is well-absorbed with an oral availability of about 85% . It follows a two-compartment model with an initial half-life of approximately 2 hours and a terminal half-life of 9.4 ± 4.9 hours at daily doses of 40 mg or more . Febuxostat Isopropyl Ester is extensively metabolized by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); the metabolites are cleared by the kidney .
Result of Action
The primary result of Febuxostat Isopropyl Ester’s action is a reduction in serum uric acid levels . This leads to a decrease in the accumulation of uric acid crystals in or around joints, thereby reducing inflammation and symptoms of gout .
Action Environment
The action of Febuxostat Isopropyl Ester can be influenced by various environmental factors. For instance, renal impairment may affect the pharmacokinetics and pharmacodynamics of Febuxostat Isopropyl Ester . Additionally, the compound’s action, efficacy, and stability can be affected by factors such as pH, temperature, and the presence of other drugs .
Biochemical Analysis
Biochemical Properties
Febuxostat Isopropyl Ester’s biochemical properties are expected to be similar to those of Febuxostat, given their structural similarities. Febuxostat is known to inhibit the enzyme xanthine oxidoreductase (XOR), which is involved in the production of uric acid . By inhibiting XOR, Febuxostat Isopropyl Ester may reduce the production of uric acid, a key factor in the development of gout .
Cellular Effects
In cellular processes, Febuxostat Isopropyl Ester is expected to influence cell function by reducing the production of uric acid. This reduction can alleviate the symptoms of gout, an inflammatory disease caused by the deposition of monosodium urate crystals in the joint space . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is likely related to its role in uric acid production .
Molecular Mechanism
The molecular mechanism of Febuxostat Isopropyl Ester involves the inhibition of XOR, an enzyme responsible for the synthesis of uric acid . This inhibition results in reduced uric acid levels, thereby alleviating the symptoms of conditions like gout .
Temporal Effects in Laboratory Settings
Febuxostat, a related compound, has been shown to reduce serum urate concentrations by about 80% in healthy subjects treated with multiple doses .
Metabolic Pathways
Febuxostat Isopropyl Ester is likely to be involved in the metabolic pathway of uric acid production, given its structural similarity to Febuxostat. Febuxostat is metabolized primarily via the cytochrome P450 enzyme system .
Transport and Distribution
Febuxostat has a moderate volume of distribution, indicating its distribution throughout body tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-cyano-4-isobutoxybenzaldehyde with thioamide derivatives under controlled conditions to form the thiazole ring. The reaction is often catalyzed by acidic or basic catalysts and requires precise temperature control to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of starting materials, the condensation reaction, and subsequent purification steps such as recrystallization or chromatography. The use of automated reactors and real-time monitoring systems ensures consistent quality and efficiency in production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under controlled conditions to achieve desired substitutions.
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced nitriles
Substitution: Halogenated, nitrated, or alkylated derivatives
Scientific Research Applications
Isopropyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research focuses on its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and metabolic disorders.
Industry: It is used in the development of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Febuxostat: A xanthine oxidase inhibitor used to treat gout and hyperuricemia.
Allopurinol: Another xanthine oxidase inhibitor with similar therapeutic applications.
Thiocolchicoside: A muscle relaxant with a thiazole ring structure.
Uniqueness: Isopropyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its isobutoxyphenyl moiety and cyano group differentiate it from other thiazole derivatives, providing unique properties that are exploited in various research and industrial applications.
Properties
IUPAC Name |
propan-2-yl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-11(2)10-23-16-7-6-14(8-15(16)9-20)18-21-13(5)17(25-18)19(22)24-12(3)4/h6-8,11-12H,10H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXOGEIYOUIHBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)OC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.